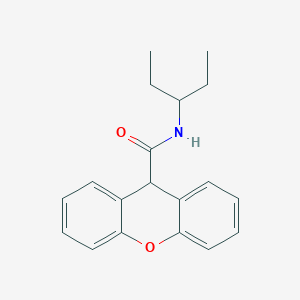

N-pentan-3-yl-9H-xanthene-9-carboxamide

Description

N-pentan-3-yl-9H-xanthene-9-carboxamide is a synthetic small molecule featuring a xanthene core (a tricyclic structure comprising two benzene rings fused via an oxygen atom) substituted at the 9-position with a carboxamide group. The amide nitrogen is further functionalized with a pentan-3-yl chain. This structural motif confers unique physicochemical properties, including moderate lipophilicity due to the branched alkyl chain and enhanced stability from the rigid xanthene scaffold.

Synthetic routes for such compounds typically involve coupling xanthene-9-carboxylic acid derivatives with amines under standard amidation conditions. Characterization methods include IR spectroscopy (amide C=O stretch ~1650 cm⁻¹), NMR (distinct aromatic proton resonances and alkyl chain signals), and mass spectrometry (molecular ion peak consistent with the molecular formula) .

Properties

CAS No. |

349442-03-1 |

|---|---|

Molecular Formula |

C19H21NO2 |

Molecular Weight |

295.4g/mol |

IUPAC Name |

N-pentan-3-yl-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C19H21NO2/c1-3-13(4-2)20-19(21)18-14-9-5-7-11-16(14)22-17-12-8-6-10-15(17)18/h5-13,18H,3-4H2,1-2H3,(H,20,21) |

InChI Key |

XDVGQMNRQVWRDL-UHFFFAOYSA-N |

SMILES |

CCC(CC)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

Canonical SMILES |

CCC(CC)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Xanthene Derivatives with Varied 9-Position Substituents

The 9-position of xanthene is a critical site for functionalization. Substitutions here influence solubility, reactivity, and biological interactions:

However, this substitution reduces water solubility, necessitating formulation strategies like salt formation or nanoparticle encapsulation .

Carboxamide Derivatives on Heterocyclic Cores

Carboxamide-functionalized heterocycles are widely explored for bioactivity. Key comparisons include:

The xanthene core’s rigidity may confer superior binding selectivity in enzyme inhibition compared to flexible carbazole derivatives. Conversely, carbazoles exhibit easier synthetic modification due to their less congested structure .

Alkyl-Substituted Amides in Drug Design

The pentan-3-yl group’s branched structure distinguishes it from linear alkyl chains (e.g., n-pentyl or n-hexyl). Branched chains often reduce metabolic degradation and improve pharmacokinetic profiles. For example:

| Compound Class | Alkyl Chain Structure | Metabolic Stability | Example Drug |

|---|---|---|---|

| Linear alkyl amides | n-pentyl | Moderate | Lidocaine (local anesthetic) |

| Branched alkyl amides | pentan-3-yl | High | Target compound (hypothetical) |

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis is more straightforward than carbazole derivatives due to the commercial availability of xanthene-9-carboxylic acid .

- Thermal Stability : Xanthene derivatives generally exhibit higher thermal stability (>200°C) than carbazoles, making them suitable for high-temperature industrial processes .

- Biological Potential: While carbazoles show broader antimicrobial activity, xanthene carboxamides may excel in central nervous system (CNS) targeting due to their lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.